C.I. Reactive Blue 71

Catalog No.
S1825182
CAS No.
12677-15-5
M.F
C10H10Na2O6S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Reactive Blue 71

CAS Number

12677-15-5

Product Name

C.I. Reactive Blue 71

Molecular Formula

C10H10Na2O6S

Molecular Weight

0
  • Biomedical Research

    C.I. Reactive Blue 71 has been used as a cell labeling agent in scientific studies. The dye can bind to specific molecules on the surface of cells, allowing researchers to identify and track those cells in experiments. Source: National Institutes of Health: )

  • Material Science

    Researchers have explored the use of C.I. Reactive Blue 71 in the development of new materials. For instance, the dye can be incorporated into polymers to create colored films or fibers with specific properties. Source: ScienceDirect:

C.I. Reactive Blue 71 is a synthetic dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton. It belongs to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the fibers, resulting in strong and durable colors. The dye exhibits a vibrant turquoise blue color, attributed to its unique molecular structure that includes aromatic rings and reactive groups. This compound is identified by the CAS Registry Number 12677-15-5 and is known for its excellent wash and light fastness properties, making it a preferred choice in various applications.

  • Nucleophilic Substitution: The dye reacts with nucleophiles, particularly hydroxyl groups present on cellulose fibers, forming stable covalent bonds. This reaction typically occurs under alkaline conditions with a pH range of 10-11.
  • Oxidation and Reduction: The dye can participate in redox reactions, which can alter its color properties and stability. Various oxidizing and reducing agents may be employed depending on the desired outcome.
  • Hydrolysis: In aqueous environments, C.I. Reactive Blue 71 can hydrolyze, leading to the formation of hydrolyzed dye products that exhibit reduced reactivity.

These reactions are critical for understanding the dye's behavior during application and its interaction with different substrates.

C.I. Reactive Blue 71 has been studied for its biological activity, particularly in relation to its use as a staining agent in biological research. It has been employed for visualizing cellular structures and tissues due to its ability to bind selectively to specific biological components. Additionally, its potential therapeutic applications are being explored, including its use in diagnostic assays where colorimetric detection is beneficial.

The synthesis of C.I. Reactive Blue 71 typically involves several steps:

  • Diazotization: An aromatic amine is first diazotized to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with a suitable coupling component, often involving another aromatic compound, to create the final dye structure.
  • Reaction Conditions: The synthesis requires careful control of temperature, pH, and reaction time to ensure high yields and purity of the product .

In industrial settings, large-scale reactors are used to optimize these processes for efficiency and cost-effectiveness.

C.I. Reactive Blue 71 has a wide range of applications:

  • Textile Industry: It is predominantly used for dyeing cotton and other cellulosic fibers due to its strong affinity for these materials.
  • Inks and Coatings: The dye is also utilized in the production of colored inks and coatings.
  • Biological Research: As mentioned earlier, it serves as a staining agent for visualizing cellular structures .
  • Environmental Studies: Research has been conducted on the removal of this dye from wastewater using various treatment methods, highlighting its environmental significance .

Research on C.I. Reactive Blue 71 has also focused on its interactions with different substrates and environments:

  • Dye-Fiber Interactions: Studies have investigated how the dye binds to cellulose fibers under various conditions, affecting the final color strength and durability.
  • Degradation Studies: Investigations into the biodegradation of C.I. Reactive Blue 71 have shown that certain microorganisms can effectively decolorize this dye, providing insights into environmental remediation strategies .

These studies are crucial for understanding both the practical applications of the dye and its environmental impact.

C.I. Reactive Blue 71 shares similarities with other reactive dyes but is distinguished by specific structural features that contribute to its unique properties:

C.I. Reactive Blue 71 stands out due to its specific molecular structure that allows it to form strong covalent bonds with fibers, ensuring long-lasting color retention compared to other reactive dyes . Its vibrant turquoise blue color further enhances its appeal in various applications within the textile industry.

C.I. Reactive Blue 71 represents a significant class of phthalocyanine-based reactive dyes characterized by exceptional binding affinity to cellulosic fibers through covalent bond formation [1] [2]. The industrial synthesis of this compound employs multiple established pathways, each offering distinct advantages in terms of yield, purity, and environmental impact.

The primary industrial synthesis pathway involves the condensation reaction between cyanuric chloride and appropriately substituted aniline derivatives under carefully controlled temperature and pH conditions [3] [4]. This methodology operates within a temperature range of 5-60°C and maintains pH levels between 6.5-7.0, achieving typical yields of 82-89% [3]. The process begins with the dissolution of cyanuric chloride in an ice-water mixture containing ethylene glycol, followed by the gradual addition of sulfonic acid-containing aromatic amines [4].

The phthalocyanine-based synthesis route represents another significant industrial approach, utilizing copper phthalocyanine as the chromophore foundation [2]. This pathway operates at elevated temperatures between 150-200°C under acidic conditions (pH 1-3), yielding products with 75-85% efficiency [4]. The higher temperature requirements are offset by the superior color properties and lightfastness characteristics of the resulting dye molecules.

Monochlorotriazine synthesis pathways have gained prominence due to their versatility and high yield potential [5] [4]. These processes employ 2,4,6-trichloro-1,3,5-triazine as the reactive anchor, operating within 0-70°C temperature ranges while maintaining pH levels between 6.7-8.0 [4]. The methodology consistently achieves yields of 85-95%, making it economically attractive for large-scale production.

The vinyl sulfone ester method represents an innovative approach particularly suited for specialized applications requiring enhanced reactivity [7]. Operating at moderate temperatures of 40-80°C and pH ranges of 7.0-8.5, this pathway delivers yields of 80-90% while providing superior dye-fiber interaction characteristics [7].

Synthesis RouteKey Starting MaterialsTemperature Range (°C)pH RangeTypical Yield (%)
Condensation with cyanuric chlorideCyanuric chloride, aniline derivatives, sulfonic acid compounds5-606.5-7.082-89
Phthalocyanine-based synthesisCopper phthalocyanine, chlorosulfonic acid150-200Acidic (1-3)75-85
Monochlorotriazine pathway2,4,6-trichloro-1,3,5-triazine, aromatic amines0-706.7-8.085-95
Vinyl sulfone ester methodVinyl sulfone precursors, reactive intermediates40-807.0-8.580-90

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of C.I. Reactive Blue 71 involves a complex network of intermediate compounds, each playing crucial roles in determining the final product characteristics [3] [8] [4]. Understanding these intermediates and their transformation mechanisms is essential for optimizing production efficiency and product quality.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary reactive anchor group, providing the electrophilic center necessary for nucleophilic substitution reactions [3] [4]. This compound exhibits unique reactivity characteristics, with each chlorine atom displaying distinct reactivity levels under different temperature and pH conditions [4]. The first chlorine substitution occurs readily at 0-5°C, while subsequent substitutions require elevated temperatures of 40-60°C [3].

H-acid (1-amino-8-naphthol-3,6-disulfonic acid) functions as a crucial chromophore coupling component, contributing to the characteristic blue coloration and water solubility properties [8] [9]. With a molecular formula of C₁₀H₉NO₈S₂ and water solubility ranging from 100-150 g/L, this intermediate undergoes diazotization followed by coupling reactions to form the extended conjugated system responsible for color development [8].

J-acid (6-amino-1-naphthol-3-sulfonic acid) operates as a diazo coupling agent, facilitating the formation of azo linkages within the molecular structure [8] [9]. The compound exhibits solubility characteristics of 80-120 g/L in water and participates in alkaline coupling reactions at pH levels between 8-9 [3] [8].

Copper phthalocyanine tetrasulfonic acid represents the core chromophore system in phthalocyanine-based synthesis routes [2]. This intermediate, with the molecular formula C₃₂H₁₂CuN₈O₁₂S₄, provides exceptional color intensity and lightfastness properties while maintaining high water solubility of 200-300 g/L [2].

The reaction mechanisms governing C.I. Reactive Blue 71 synthesis follow well-established organic chemistry principles [3] [4]. The initial nucleophilic aromatic substitution involves the attack of amino groups on the electrophilic carbon atoms of cyanuric chloride, resulting in the displacement of chloride ions [4]. This process proceeds through a tetrahedral intermediate, which subsequently eliminates hydrogen chloride to yield the substituted triazine product.

Diazotization reactions play critical roles in forming azo linkages within the molecular structure [3] [8]. These processes involve the treatment of aromatic amines with sodium nitrite under acidic conditions, generating highly reactive diazonium salts [8]. The subsequent coupling reactions with electron-rich aromatic compounds occur under alkaline conditions, forming stable azo bonds that contribute to the extended conjugation system [3] [8].

Intermediate CompoundChemical FormulaFunction in SynthesisSolubility in Water (g/L)
Cyanuric chlorideC₃Cl₃N₃Reactive anchor groupHydrolyzes
H-acid (1-amino-8-naphthol-3,6-disulfonic acid)C₁₀H₉NO₈S₂Chromophore coupling component100-150
J-acid (6-amino-1-naphthol-3-sulfonic acid)C₁₀H₉NO₄SDiazo coupling agent80-120
Copper phthalocyanine tetrasulfonic acidC₃₂H₁₂CuN₈O₁₂S₄Blue chromophore base200-300
Aniline-2,4-disulfonic acidC₆H₇NO₆S₂Bridging component150-200
Metanilic acidC₇H₇NO₃SCoupling component50-80

Purification and Quality Control Protocols

The purification of C.I. Reactive Blue 71 requires sophisticated protocols to ensure compliance with industrial standards and application requirements [10] [11] [12]. These processes must effectively remove impurities, unreacted starting materials, and byproducts while preserving the integrity of the active dye molecules.

Salting-out crystallization represents the primary purification methodology employed in industrial settings [3] [4] [13]. This process utilizes sodium chloride or sodium sulfate to reduce dye solubility, promoting precipitation of the purified product [4] [13]. The optimal salt concentration typically ranges from 15-25% by weight, while maintaining temperatures between 60-80°C to ensure complete dissolution before crystallization [3] [4].

Cloud point extraction using nonionic surfactants has emerged as an innovative purification approach [14]. This methodology employs Triton X-100 at concentrations of 12% by weight, achieving greater than 95% recovery efficiency for dye concentrations up to 25 ppm [14]. The process operates through the formation of surfactant-rich coacervate phases that selectively extract dye molecules from aqueous solutions [14].

Quality control protocols encompass comprehensive analytical testing to verify product specifications [10] [11] [12]. Dye content purity determination utilizes ultraviolet-visible spectrophotometry, with acceptance criteria requiring minimum purity levels of 95% [10] [11]. Moisture content analysis employs Karl Fischer titration methodology, maintaining strict limits below 5% to prevent storage stability issues [10].

Solubility testing protocols evaluate water solubility within the range of 70-90 g/L at 30°C, ensuring adequate performance in dyeing applications [15] [16]. pH measurements of 1% aqueous solutions must fall within 6.0-6.5 to optimize dyeing behavior and minimize fiber damage [15] [16] [17].

Fastness property evaluation represents a critical quality control component [16] [10] [11]. Light fastness testing employs xenon arc exposure according to international standards, requiring minimum ratings of 6 at 1/1 depth for acceptable performance [16]. Wash fastness evaluation follows ISO 105-C06 protocols, with staining ratings of 4-5 considered acceptable for commercial applications [16] [10].

Particle size distribution analysis utilizes laser diffraction techniques to maintain optimal processing characteristics [10] [12]. Acceptable particle sizes range from 1-50 μm, ensuring proper dissolution behavior and application performance [10]. Residual salt content determination employs ion chromatography, with maximum allowable levels of 15% to prevent adverse effects on dyeing processes [10] [11].

Advanced analytical techniques including Fourier-transform infrared spectroscopy and elemental analysis provide structural confirmation and purity verification [10] [11] [18]. These methods ensure consistency with established molecular specifications and detect potential structural variations that could affect performance characteristics [10] [18].

ParameterSpecificationTest MethodCritical Quality Attribute
Dye content purity≥95%UV-Vis spectrophotometryColor strength
Moisture content≤5%Karl Fischer titrationStability
Solubility in water70-90 g/LGravimetric analysisApplication performance
pH (1% solution)6.0-6.5pH meterDyeing behavior
Light fastness (ISO)6 (1/1 depth)Xenon arc exposureDurability
Wash fastness4-5 (staining)ISO 105-C06Colorfastness
Particle size distribution1-50 μmLaser diffractionProcessing efficiency
Residual salt content≤15%Ion chromatographyPurity

Green Chemistry Approaches in Production

The implementation of green chemistry principles in C.I. Reactive Blue 71 production has gained significant importance due to environmental regulations and sustainability requirements [19] [20] [21] [22]. These approaches focus on reducing environmental impact while maintaining or improving production efficiency and product quality.

Supercritical carbon dioxide dyeing technology represents a groundbreaking advancement in sustainable dye application [7] [21] [23] [24]. This methodology eliminates aqueous effluents entirely, utilizing supercritical carbon dioxide as the dyeing medium [7] [21]. The process achieves fixation rates of 95% while providing complete recyclability of the carbon dioxide solvent [21] [24]. Implementation has reached commercial scale in several facilities, demonstrating economic viability alongside environmental benefits [21].

Non-nucleophilic solvent systems offer substantial improvements in waste reduction and process efficiency [20] [25]. These systems replace water with environmentally compatible solvents such as dimethyl sulfoxide and dimethyl carbonate [20] [25]. The approach reduces dye consumption by 40% compared to conventional aqueous processes while achieving 97.5% reduction in base requirements [20]. Elimination of inorganic salt usage further contributes to environmental impact reduction [20].

Microwave-assisted synthesis protocols significantly enhance reaction efficiency while reducing energy consumption [26] [18]. These methodologies achieve reaction rates four times faster than conventional heating methods [26] [18]. The approach eliminates the need for toxic solvents and reduces overall processing time, contributing to both environmental and economic benefits [26]. Laboratory demonstrations have confirmed the viability of this technology for scale-up applications [18].

Salt-free dyeing processes address one of the most significant environmental challenges in reactive dye application [20] [27] [22]. Implementation of trisodium nitrilotriacetate as a dual-function agent serves both as an exhausting agent and fixing agent, eliminating the need for traditional inorganic salts [27]. This approach achieves waste reduction of over 99% for both organic compounds and salts [20] [27].

Enzyme-catalyzed synthesis represents an emerging green chemistry approach with significant potential [28] [19]. These systems utilize biodegradable catalysts to facilitate dye synthesis reactions, achieving yield improvements of 85% compared to traditional chemical catalysts [28]. The approach eliminates toxic heavy metal catalysts while providing enhanced selectivity and mild reaction conditions [28].

Water recycling systems have become widely adopted across the industry, achieving water savings of up to 90% [19] [22]. These systems incorporate advanced treatment technologies including coagulation, flocculation, and advanced oxidation processes to enable complete water reuse [22]. The approach significantly reduces both water consumption and effluent discharge while maintaining process efficiency [22].

Innovative reactor designs incorporating principles of process intensification further enhance green chemistry implementation [29] [4]. Circulating upflow reactors with enhanced mass transfer characteristics reduce processing time and energy requirements while improving product consistency [29]. These systems demonstrate particular effectiveness in photocatalytic degradation processes for waste treatment applications [29].

Green Chemistry ApproachEnvironmental BenefitEfficiency ImprovementImplementation Status
Supercritical CO₂ dyeingEliminates wastewater95% fixation rateCommercial scale
Non-nucleophilic solvent systemsReduces hydrolysis waste40% less dye requiredPilot scale
Microwave-assisted synthesisReduces energy consumption4x faster reaction rateLaboratory proven
Salt-free dyeing processesEliminates salt pollution99% waste reductionIndustrial trials
Enzyme-catalyzed synthesisBiodegradable catalysts85% yield increaseResearch phase
Water recycling systemsWater conservation90% water savingsWidely adopted

Dates

Last modified: 07-20-2023

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